Diglutathionyl Mustard Phosphoramide
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Overview
Description
Diglutathionyl Mustard Phosphoramide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by its unique structure, which includes glutathione moieties and a phosphoramide mustard group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diglutathionyl Mustard Phosphoramide typically involves the conjugation of glutathione with a phosphoramide mustard precursor. The process can be divided into several steps:
Preparation of Phosphoramide Mustard Precursor: This involves the reaction of a suitable amine with phosphorus oxychloride to form the phosphoramide mustard.
Conjugation with Glutathione: The phosphoramide mustard is then reacted with glutathione under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Diglutathionyl Mustard Phosphoramide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disulfide bonds in glutathione to thiols.
Substitution: The phosphoramide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .
Scientific Research Applications
Diglutathionyl Mustard Phosphoramide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying phosphoramide chemistry.
Biology: The compound is employed in studies of cellular redox states and glutathione metabolism.
Medicine: Due to its ability to form DNA crosslinks, it is investigated as a potential anticancer agent. It is also used in studies of drug resistance mechanisms in cancer cells.
Mechanism of Action
The mechanism of action of Diglutathionyl Mustard Phosphoramide involves the formation of DNA crosslinks, which inhibit DNA replication and transcription, leading to cell death. The compound targets DNA by forming covalent bonds with the nucleophilic sites on the DNA strands. This results in the formation of interstrand and intrastrand crosslinks, which are highly cytotoxic .
Comparison with Similar Compounds
- Melphalan
- Mechlorethamine
- Ifosfamide
- Carmustine
- Lomustine
- Nimustine
Comparison: Diglutathionyl Mustard Phosphoramide is unique due to its dual functionality, combining the properties of glutathione and phosphoramide mustard. This dual functionality enhances its ability to target cancer cells and overcome drug resistance mechanisms. Compared to other nitrogen mustard derivatives, this compound exhibits improved solubility and stability, making it a promising candidate for further development in anticancer therapies .
Properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-[2-[2-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanylethyl-[amino(hydroxy)phosphoryl]amino]ethylsulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H43N8O14PS2/c25-13(23(41)42)1-3-17(33)30-15(21(39)28-9-19(35)36)11-48-7-5-32(47(27,45)46)6-8-49-12-16(22(40)29-10-20(37)38)31-18(34)4-2-14(26)24(43)44/h13-16H,1-12,25-26H2,(H,28,39)(H,29,40)(H,30,33)(H,31,34)(H,35,36)(H,37,38)(H,41,42)(H,43,44)(H3,27,45,46)/t13-,14-,15-,16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGSFFNNXIWBSA-VGWMRTNUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CSCCN(CCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)P(=O)(N)O)C(=O)NCC(=O)O)C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CSCCN(CCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)P(=O)(N)O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43N8O14PS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747629 |
Source
|
Record name | (2S,7R,17R,22S)-2,22-Diamino-12-[amino(hydroxy)phosphoryl]-7,17-bis[(carboxymethyl)carbamoyl]-5,19-dioxo-9,15-dithia-6,12,18-triazatricosane-1,23-dioic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
762.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145784-68-5 |
Source
|
Record name | (2S,7R,17R,22S)-2,22-Diamino-12-[amino(hydroxy)phosphoryl]-7,17-bis[(carboxymethyl)carbamoyl]-5,19-dioxo-9,15-dithia-6,12,18-triazatricosane-1,23-dioic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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